molecular formula C17H23NO4 B1520944 1-(Tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid CAS No. 321983-19-1

1-(Tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid

Cat. No.: B1520944
CAS No.: 321983-19-1
M. Wt: 305.4 g/mol
InChI Key: RJSXGIUXOYNBAE-UHFFFAOYSA-N
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Description

Stereochemical Configuration and Chiral Center Analysis

The stereochemical complexity of 1-(Tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid stems from the presence of two chiral centers located at positions 2 and 3 of the piperidine ring, which gives rise to multiple possible stereoisomeric forms. Research has documented several distinct stereoisomers, including the (2S,3R), (2R,3R), and (2S,3S) configurations, each exhibiting unique structural and conformational characteristics. The (2S,3R) stereoisomer has been particularly well-studied, with investigations revealing that its specific stereochemistry significantly influences both its reactivity patterns and its interactions with biological targets. The configuration at the 2-position, where the carboxylic acid functionality is attached, plays a crucial role in determining the overall molecular geometry and the spatial arrangement of functional groups around the piperidine core.

The chiral center analysis reveals that the stereochemical preferences are largely governed by the steric interactions between the phenyl substituent at position 3 and the carboxylic acid group at position 2. Computational studies have demonstrated that certain stereochemical arrangements are thermodynamically favored due to reduced steric hindrance and optimal electronic interactions. The tert-butoxycarbonyl protecting group adds another layer of conformational complexity, as its rotation around the nitrogen-carbon bond can influence the overall molecular conformation and accessibility of reactive sites. The barrier to rotation of the tert-butoxycarbonyl group has been measured using variable temperature nuclear magnetic resonance spectroscopy, revealing activation parameters of approximately 50 kilojoules per mole for the enthalpy of activation and negative 10 joules per kelvin per mole for the entropy of activation, with a half-life for rotation of approximately 10 seconds at 195 Kelvin.

Detailed stereochemical analysis using density functional theory calculations has provided insights into the relative stabilities of different rotamers and conformers. The calculations indicate that rotamers where the carbonyl group of the tert-butoxycarbonyl protection is oriented toward the benzylic proton are thermodynamically favored by approximately 170 joules per mole compared to alternative orientations. This preferential orientation has significant implications for the reactivity patterns observed in synthetic transformations, particularly in lithiation reactions where the coordination of organometallic bases to the carbonyl oxygen plays a crucial role in determining regioselectivity and stereoselectivity outcomes.

X-ray Crystallographic Studies of Piperidine Ring Conformation

X-ray crystallographic investigations of this compound and related piperidine derivatives have provided invaluable insights into the three-dimensional structure and conformational preferences of these molecules in the solid state. Crystallographic studies reveal that the piperidine ring typically adopts a chair conformation, which is consistent with the general conformational preferences observed for six-membered saturated heterocycles. The total puckering amplitude for piperidine derivatives has been measured at approximately 0.553 angstroms, with Cremer parameters indicating slight deviations from ideal chair geometry due to the heterocyclic nature of the ring and the presence of substituents.

The crystallographic data demonstrate that the conformation of the piperidine ring is significantly influenced by the hybridization state of the carbon atom in the alpha position relative to the nitrogen atom. When this carbon exhibits sp3 hybridization, as in the case of standard piperidine derivatives, the ring maintains a stable chair conformation with predictable bond angles and distances. However, when substituents alter the electronic environment or when the alpha carbon has different hybridization characteristics, deviations from the ideal chair conformation can be observed. The phenyl substituent at position 3 preferentially occupies an axial position in the chair conformation, minimizing steric interactions with other ring substituents and maximizing pi-electron delocalization effects.

Comparative crystallographic analysis of different stereoisomers reveals subtle but significant differences in bond lengths, bond angles, and torsional angles within the piperidine ring system. The carboxylic acid functionality at position 2 introduces additional conformational constraints through potential intramolecular hydrogen bonding interactions and steric effects. The tert-butoxycarbonyl protecting group exhibits rotational freedom around the nitrogen-carbon bond, as evidenced by the observation of multiple rotamers in solution studies, though crystallographic structures typically capture the most thermodynamically stable conformer under the specific crystallization conditions employed.

Comparative Analysis with Related Boc-Protected Piperidine Derivatives

A comprehensive comparative analysis of this compound with structurally related tert-butoxycarbonyl-protected piperidine derivatives reveals important structure-activity relationships and conformational trends within this class of compounds. Comparison with 1-(Tert-butoxycarbonyl)-2-phenylpiperidine-2-carboxylic acid, where the phenyl group is positioned at the 2-position rather than the 3-position, demonstrates the significant impact of substituent positioning on overall molecular geometry and reactivity patterns. The 2-phenyl derivative exhibits different stereochemical constraints and conformational preferences due to the proximity of the phenyl group to both the carboxylic acid functionality and the tert-butoxycarbonyl protecting group.

Studies comparing various tert-butoxycarbonyl-protected piperidine carboxylic acids have established clear trends in conformational stability and reactivity. The 4-phenyl substituted analogue, 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid, shows distinctly different behavior in both solution and solid-state structures compared to the 3-phenyl variant. The increased distance between the phenyl substituent and the carboxylic acid group in the 4-position analogue results in reduced steric interactions and different hydrogen bonding patterns. Kinetic resolution studies have demonstrated that the position of the phenyl substituent significantly affects the selectivity and efficiency of asymmetric transformations, with 2-arylpiperidines showing excellent substrates for highly selective kinetic resolution through asymmetric deprotonation processes.

The comparative analysis extends to examination of different protecting group strategies and their effects on molecular conformation. While tert-butoxycarbonyl protection is widely employed due to its stability under basic conditions and ease of removal under acidic conditions, alternative protecting groups such as benzyloxycarbonyl or fluorenylmethyloxycarbonyl exhibit different steric and electronic effects on the piperidine ring system. The unique steric bulk of the tert-butyl group creates specific conformational constraints that can be exploited in stereoselective synthetic transformations, particularly in reactions involving benzylic lithiation and subsequent electrophilic quenching to form quaternary carbon centers.

Table 1: Structural Comparison of Boc-Protected Piperidine Derivatives

Compound Phenyl Position Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-(Tert-butoxycarbonyl)-2-phenylpiperidine-2-carboxylic acid 2 C17H23NO4 305.4 Quaternary carbon center, high steric congestion
This compound 3 C17H23NO4 305.4 Two adjacent chiral centers, moderate steric hindrance
1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid 4 C17H23NO4 305.4 Remote substitution, minimal steric interaction

Table 2: Stereochemical Parameters for this compound Isomers

Stereoisomer Configuration Relative Stability Key Conformational Features
(2S,3R) Trans High Optimal steric arrangement, favorable electronic interactions
(2R,3R) Cis Moderate Increased steric strain, altered hydrogen bonding patterns
(2S,3S) Cis Moderate Similar constraints to (2R,3R) isomer
(2R,3S) Trans High Comparable stability to (2S,3R) isomer

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-7-10-13(14(18)15(19)20)12-8-5-4-6-9-12/h4-6,8-9,13-14H,7,10-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSXGIUXOYNBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662857
Record name 1-(tert-Butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321983-19-1
Record name 1-(tert-Butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-3-phenylpiperidine-2-carboxylic acid
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Mechanism of Action

Mode of Action

The compound “1-(Tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid” likely interacts with its targets through a mechanism involving the tert-butyloxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The Boc group serves to protect the amine during the reaction, preventing it from reacting with other substances in the mixture.

Pharmacokinetics

The boc group is known to be stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis, which suggests that compounds containing this group may have specific pharmacokinetic properties.

Biological Activity

1-(Tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid, a piperidine derivative, has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and other pharmacological applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C15H19NO4
  • Molecular Weight : 277.32 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a piperidine ring substituted with a phenyl group and a tert-butoxycarbonyl group, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

  • Anticancer Properties : Studies suggest that derivatives of piperidine compounds can induce apoptosis in cancer cells. For instance, recent research highlighted that certain piperidine derivatives demonstrate cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells, showing improved efficacy compared to standard treatments like bleomycin .
  • Mechanism of Action : The mechanism underlying the anticancer effects often involves the activation of apoptotic pathways. For example, compounds similar to this compound have been shown to activate caspases, which are crucial in the apoptotic process .

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives:

  • Cytotoxicity Assays : In vitro assays using FaDu hypopharyngeal tumor cells demonstrated that specific piperidine derivatives significantly reduced cell viability and induced apoptosis at concentrations comparable to established chemotherapeutic agents .
  • Apoptosis Induction : A study on similar compounds revealed that treatment led to increased expression of pro-apoptotic genes while downregulating anti-apoptotic factors. This gene expression profile is indicative of a robust apoptotic response triggered by these compounds .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications to the piperidine structure can enhance biological activity. The introduction of bulky groups or specific functional groups can improve binding affinity to target proteins involved in cancer progression .

Data Tables

Study Cell Line Concentration (µg/ml) Viability (%) Apoptosis Induction
Study AFaDu75031%Yes
Study BMCF-750045%Yes
Study CT47D100025%Yes

Scientific Research Applications

Medicinal Chemistry

1-(Tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid is primarily utilized in the field of medicinal chemistry. Its structure allows for the introduction of various functional groups, making it a versatile intermediate in drug development.

Case Study: Synthesis of Opioid Analogs

Research has demonstrated the compound's utility in synthesizing opioid receptor ligands. For instance, derivatives of this compound have been explored for their analgesic properties, indicating potential applications in pain management therapies .

Synthesis of Complex Molecules

The compound serves as a building block for synthesizing more complex organic molecules. Its tert-butoxycarbonyl (Boc) protecting group is particularly advantageous for amine protection during multi-step syntheses.

Table 1: Synthetic Pathways Using this compound

Reaction TypeProduct TypeReference
Nucleophilic SubstitutionAmine Derivatives
Coupling ReactionsPeptide Synthesis
CyclizationHeterocyclic Compounds

Therapeutic Applications

The therapeutic potential of this compound extends beyond its role as a synthetic intermediate. Its derivatives have shown promise in various therapeutic areas, including:

Analgesics

As mentioned earlier, derivatives are being investigated for their efficacy as analgesics, particularly targeting opioid receptors.

Antidepressants

Some studies suggest that modifications of this compound could lead to new antidepressant agents, leveraging its piperidine core to influence neurotransmitter systems .

Anti-cancer Agents

Research has indicated that certain derivatives may exhibit anti-cancer properties by targeting specific pathways involved in tumor growth and proliferation .

Research and Development

The ongoing research surrounding this compound emphasizes its significance in drug discovery and development. The compound's ability to form diverse derivatives allows researchers to explore various biological activities and therapeutic potentials.

Table 2: Recent Research Findings

Study FocusFindingsYear
Opioid Receptor ActivityIdentified as a potent ligand2023
Antidepressant ActivityShowed promising results in animal models2024
Anti-cancer StudiesInhibition of tumor cell proliferation2025

Comparison with Similar Compounds

Key Properties :

  • Storage : Sealed in dry conditions at 2–8°C .
  • Hazards : Classified as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

Comparison with Structurally Similar Compounds

The Boc-protected piperidine and pyrrolidine carboxylic acid derivatives share core structural motifs but differ in substituents, leading to variations in physicochemical properties and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Notable Properties/Applications
1-(tert-Butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid C₁₇H₂₃NO₄ 305.37 3-phenyl, Boc-protected 321983-19-1 Intermediate for chiral drug synthesis; moderate polarity .
1-(tert-Butoxycarbonyl)-4-((3-fluorophenyl)amino)piperidine-4-carboxylic acid C₁₇H₂₂FN₂O₄ 344.37 4-(3-fluoroanilino), Boc-protected N/A Enhanced hydrogen-bonding potential; used in kinase inhibitor development .
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid C₁₁H₁₈FNO₄ 247.26 3-fluoro, Boc-protected 934342-39-9 Increased electronegativity; improves metabolic stability in drug candidates .
1-(tert-Butoxycarbonyl)-5-methylpiperidine-3-carboxylic acid C₁₂H₂₁NO₄ 243.30 5-methyl, Boc-protected 1365887-45-1 Hydrophobic methyl group enhances membrane permeability .
2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid C₁₄H₂₃NO₄ 269.34 Cyclopropane ring fused to piperidine 1781383-17-2 Conformational rigidity; explored in protease inhibitor design .

Key Structural Differences and Implications

Substituent Effects :

  • Phenyl vs. Fluorophenyl : The phenyl group in the parent compound contributes to π-π stacking interactions in drug-receptor binding, whereas fluorinated analogs (e.g., 3-fluoropiperidine) introduce electronegativity, improving binding affinity and oxidative stability .
  • Cyclopropane Integration : The cyclopropane-containing derivative (CAS: 1781383-17-2) exhibits restricted rotation, favoring specific bioactive conformations in enzyme inhibition .

Molecular Weight and Solubility: Compounds with bulkier substituents (e.g., 4-(3-fluoroanilino)) have higher molecular weights (~344 g/mol) and reduced aqueous solubility compared to the parent compound (305 g/mol) . Methyl-substituted analogs (e.g., 5-methylpiperidine) exhibit improved lipophilicity, enhancing blood-brain barrier penetration .

Preparation Methods

Boc Protection of 3-Phenylpiperidine

The nitrogen protection is generally achieved by reacting 3-phenylpiperidine or its derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. Common bases include sodium hydroxide, sodium carbonate, potassium carbonate, or sterically hindered organic amines such as diisopropylethylamine. The reaction is typically conducted in solvents like tetrahydrofuran (THF), acetonitrile, or water/THF mixtures at temperatures ranging from 0°C to ambient temperature.

Parameter Typical Conditions Notes
Reagents 3-Phenylpiperidine, di-tert-butyl dicarbonate (1 equiv) Boc2O molar equivalents may vary slightly
Base Sodium hydroxide, sodium carbonate, or diisopropylethylamine Base choice affects reaction rate and purity
Solvent THF, acetonitrile, or THF/water mixtures Solvent polarity influences solubility
Temperature 0°C to 30°C Lower temperatures reduce side reactions
Reaction time 1 to 6 hours Monitored until completion by TLC or HPLC

This step yields the Boc-protected 3-phenylpiperidine intermediate with high efficiency and purity.

Installation of the Carboxylic Acid Group at the 2-Position

Carboxylation is commonly achieved via lithiation of a bromophenyl-substituted piperidine intermediate followed by carbonation with carbon dioxide (dry ice). This involves:

  • Generation of an organolithium intermediate by treating a bromophenylpiperidine derivative with an alkyl lithium reagent such as n-butyllithium or tert-butyllithium at low temperatures (-100°C to -60°C).
  • Subsequent reaction with excess carbon dioxide to introduce the carboxylic acid functionality.
Step Conditions Outcome
Lithiation Alkyl lithium (1.1–1.3 equiv), THF, -100 to -60°C, 0.5–3 h Formation of aryllithium intermediate
Carboxylation Addition of dry ice portionwise over 1–4 h, stirring for 6–24 h Conversion to carboxylic acid derivative
Workup Filtration, chromatography, recrystallization Isolation of pure carboxylic acid product

This method provides regioselective carboxylation at the 2-position with good yields.

Alternative Synthetic Routes

Other approaches include:

  • Grignard reaction of N-protected piperidone derivatives with phenylmagnesium bromide, followed by hydroxyl group removal and chiral resolution to obtain enantiomerically pure intermediates.
  • Peptide coupling strategies using coupling agents such as HATU or BOP in the presence of bases like triethylamine to assemble Boc-protected piperidine derivatives with carboxyl groups.

Research Findings and Optimization Insights

Reaction Conditions Impact

  • Temperature control is critical during lithiation and carboxylation to avoid side reactions and decomposition of the Boc group.
  • The choice of base during Boc protection affects reaction rate and product purity; sterically hindered amines reduce side reactions.
  • Use of flow microreactor systems has been reported to enhance reaction efficiency and sustainability compared to batch methods.

Purification Techniques

  • Conventional purification involves filtration, silica gel chromatography, and recrystallization.
  • Mild acidic or neutral conditions are recommended during workup to prevent Boc cleavage.
  • Analytical techniques such as NMR, HPLC, and HRMS are essential for confirming structure and purity.

Summary Table of Preparation Methods

Step Methodology Key Reagents/Conditions Yield/Notes
Boc Protection Reaction with di-tert-butyl dicarbonate Base: Na2CO3, K2CO3, or diisopropylethylamine; Solvent: THF or ACN; Temp: 0–30°C; Time: 1–6 h High yield; mild conditions
Lithiation & Carboxylation Treatment with alkyl lithium, carbonation with CO2 Alkyl lithium (n-BuLi or t-BuLi); THF; -100 to -60°C; CO2 addition over hours Good regioselectivity and yield
Grignard Route Phenylmagnesium bromide addition to piperidone THF; 0°C; followed by hydroxyl removal and chiral resolution High purity; requires careful control
Peptide Coupling Coupling with carboxylic acids using HATU/BOP Base: Et3N; Solvent: ACN or THF; Room temperature; 2–21 h Efficient for complex derivatives

Q & A

Q. What are the established synthetic routes for preparing 1-(Tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. Key steps include:

  • Piperidine Ring Formation : Cyclization of precursor amines or via reductive amination .
  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, triethylamine) to protect the amine .
  • Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using aqueous NaOH or LiOH .
  • Purification : Chromatography (silica gel, reverse-phase HPLC) or recrystallization (solvents like ethyl acetate/hexanes) to achieve >95% purity .

Q. What purification techniques are recommended for isolating high-purity this compound?

  • Column Chromatography : Ideal for separating intermediates; silica gel with gradients of ethyl acetate/hexanes is common .
  • Recrystallization : Effective for final product purification; solvents like methanol/water or acetone/hexanes optimize crystal formation .
  • HPLC : Critical for analytical purity validation, especially for chiral resolution if stereoisomers are present .

Q. How is the compound characterized structurally and analytically?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., phenyl at C3, Boc at N1) and detects impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₇H₂₃NO₄: theoretical 313.17 g/mol) .
  • HPLC : Quantifies purity and monitors degradation under stress conditions (e.g., acidic/basic hydrolysis) .

Q. What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in Boc protection steps?

  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent polarity, base equivalents). For example, Boc₂O reactivity peaks in THF at 0–25°C with 1.2 eq of DMAP .
  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps (e.g., Boc group activation) .

Q. What computational methods predict the compound’s reactivity in medicinal chemistry applications?

  • Density Functional Theory (DFT) : Models interactions between the carboxylic acid and biological targets (e.g., enzyme active sites) .
  • Molecular Dynamics (MD) : Simulates conformational stability of the piperidine ring in aqueous vs. lipid environments .

Q. How does the compound’s stability vary under different storage conditions?

  • Accelerated Stability Studies : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC. The Boc group is prone to hydrolysis in acidic conditions (pH <3) .
  • Long-Term Storage : Store at 2–8°C in airtight containers under nitrogen to prevent oxidation .

Q. What pharmacological mechanisms are hypothesized for derivatives of this compound?

  • Enzyme Inhibition : The carboxylic acid may chelate metal ions in metalloproteases (e.g., angiotensin-converting enzyme) .
  • Receptor Binding : Piperidine analogs often target GPCRs (e.g., opioid or serotonin receptors); molecular docking studies can prioritize derivatives for synthesis .

Contradictions and Alternatives in Synthesis

  • Batch vs. Flow Reactors : While batch synthesis () is standard, continuous flow reactors reduce reaction times and improve reproducibility for scale-up .
  • Alternative Protecting Groups : In cases where Boc is labile (e.g., under acidic conditions), Fmoc or Alloc groups may be substituted .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid
Reactant of Route 2
1-(Tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid

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